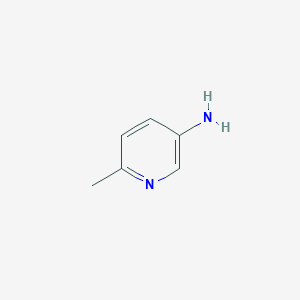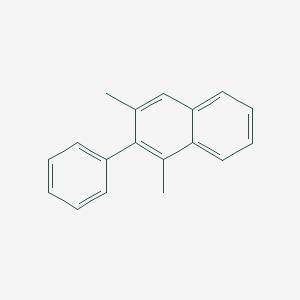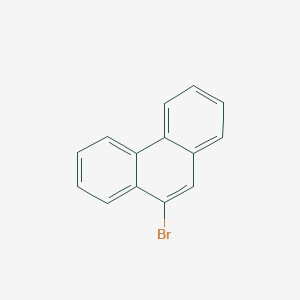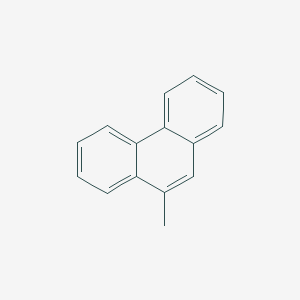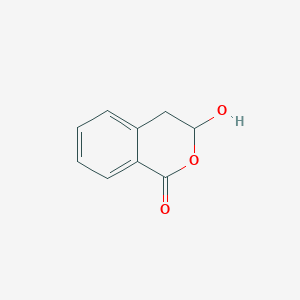
3-Hydroxyisochroman-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyisochroman-1-one, also known as HIOC, is a heterocyclic organic compound with the molecular formula C9H6O3. It is a derivative of coumarin and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Hydroxyisochroman-1-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. The compound has been found to scavenge ROS, which are known to contribute to the development of various diseases, including cancer and neurodegenerative disorders. In addition, 3-Hydroxyisochroman-1-one has been found to modulate the expression of various genes and proteins involved in inflammation and cell proliferation, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
3-Hydroxyisochroman-1-one has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. The compound has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-Hydroxyisochroman-1-one has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties. The compound has also been found to modulate the immune system by increasing the production of cytokines and chemokines, which are involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxyisochroman-1-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit a wide range of biological activities, which make it a promising candidate for the development of new drugs. However, the compound is also relatively unstable and may require special handling and storage conditions to maintain its activity.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxyisochroman-1-one. One area of research is the development of new drugs based on the compound's antioxidant, anti-inflammatory, and anticancer properties. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-Hydroxyisochroman-1-one and to identify the signaling pathways involved in its biological activities.
Synthesemethoden
3-Hydroxyisochroman-1-one can be synthesized through a variety of methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the Michael addition reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with an acid catalyst, such as sulfuric acid, in the presence of a coumarin derivative. The Knoevenagel reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a base, such as sodium hydroxide. The Michael addition reaction involves the reaction of salicylaldehyde with a β-ketoester in the presence of a base, such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyisochroman-1-one has been the subject of numerous scientific studies, which have focused on its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, which make it a promising candidate for the development of new drugs. In addition, 3-Hydroxyisochroman-1-one has been found to possess antimicrobial activity against a variety of bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
116206-41-8 |
|---|---|
Produktname |
3-Hydroxyisochroman-1-one |
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
3-hydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H8O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4,8,10H,5H2 |
InChI-Schlüssel |
CAONMOKBCAHIFF-UHFFFAOYSA-N |
SMILES |
C1C(OC(=O)C2=CC=CC=C21)O |
Kanonische SMILES |
C1C(OC(=O)C2=CC=CC=C21)O |
Synonyme |
1H-2-Benzopyran-1-one,3,4-dihydro-3-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



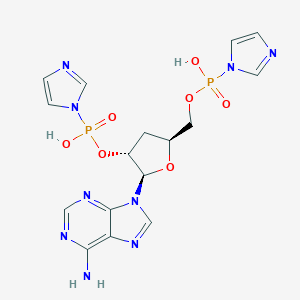
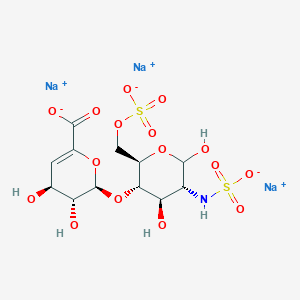
![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
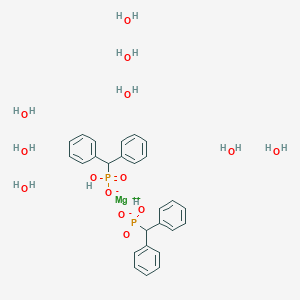
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)

